molecular formula C18H21N5O2S B5654573 2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine

2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine

Cat. No. B5654573
M. Wt: 371.5 g/mol
InChI Key: LFFICBJSUNJPRH-UHFFFAOYSA-N
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Description

The compound is part of a family of molecules that combine elements of morpholine, triazole, thiazole, and methoxyphenyl groups. These compounds are of interest due to their diverse chemical and physical properties, which lend them to various applications in chemical synthesis and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the use of cyclization reactions, reduction, and acidification processes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine highlights the complexity and efficiency of producing such molecules (Tan Bin, 2011).

Molecular Structure Analysis

Molecular structure analysis of these compounds, including X-ray crystallography and NMR spectroscopy, provides insights into their conformation and spatial arrangement. For example, studies on similar compounds have revealed chair conformations and the geometrical relationships between different functional groups within the molecules (Jian-Guo Wu et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including methylation during metabolism, which can lead to the formation of cationic species through N-methyltransferase. This highlights their reactivity and the potential for generating diverse derivatives with distinct properties (B. Varynskyi, A. Kaplaushenko, 2020).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12-20-16(11-26-12)18-21-17(9-15-10-19-7-8-25-15)23(22-18)13-3-5-14(24-2)6-4-13/h3-6,11,15,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFICBJSUNJPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN(C(=N2)CC3CNCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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